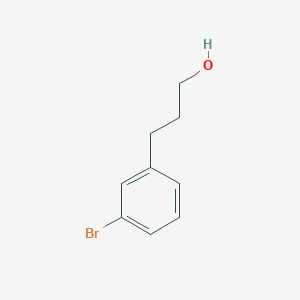

3-(3-Bromophenyl)propan-1-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several studies. For instance, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol serves as a synthon for the formation of both anionic and cationic species, depending on how the bromine group is replaced . Similarly, the synthesis of 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol involves the condensation of 3-bromobenzaldehyde with 1,3-diaminopropan-2-ol . These methods could potentially be adapted for the synthesis of "3-(3-Bromophenyl)propan-1-ol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for understanding their reactivity and physical properties. For example, the crystal structure of 2,3-dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one shows that the oxadiazole ring is planar and forms specific dihedral angles with attached phenyl rings . The structure of (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one reveals the dihedral angles between the propene group and the bromophenyl and dimethoxyphenyl rings . These structural insights can be used to infer the geometry and potential reactivity of "3-(3-Bromophenyl)propan-1-ol".

Chemical Reactions Analysis

The reactivity of brominated compounds can vary significantly depending on their structure. For instance, 3-(p-methylphenyl)propan-1-ol undergoes cyclization through aryl radical cation and alkoxyl radical intermediates, with the regioselectivity of cyclization being influenced by pH . This suggests that "3-(3-Bromophenyl)propan-1-ol" may also undergo similar radical-mediated reactions, potentially leading to cyclized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are often influenced by their molecular structure. The crystal structure analysis of 1,3-Bis(4'-bromophenyl)propane-1,2,3-trione reveals the localization of π-character in the phenyl rings and carbonyl groups . The Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol indicates intermolecular hydrogen bonding . These findings suggest that "3-(3-Bromophenyl)propan-1-ol" may exhibit similar intermolecular interactions and electronic properties, which could affect its solubility, melting point, and other physical characteristics.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis and Biological Examination : 3-(3-Bromophenyl)propan-1-ol is used in the synthesis of certain anesthetic agents, showcasing its potential in medical applications (Stenlake, Patrick, & Sneader, 1989).

- Chemical Reaction Studies : This compound reacts with aryl α-bromoacetophenones, forming specific ammonium bromides. These reactions are significant in understanding the compound's chemical behavior and potential applications (Garcia, Fronczek, & Gandour, 1992).

- Cyclization Processes : 3-(3-Bromophenyl)propan-1-ol undergoes cyclization processes to form chromans, important in the synthesis of complex organic compounds (Houghton, Voyle, & Price, 1980).

Biological and Pharmaceutical Research

- Antimicrobial and Antiradical Activity : The compound has been investigated for its antimicrobial and antiradical activities, important in the development of new drugs and treatments (Čižmáriková et al., 2020).

- Synthesis of Antimicrobial Agents : Research has focused on synthesizing substituted phenyl azetidines using 3-(3-Bromophenyl)propan-1-ol, indicating its role in creating potential antimicrobial compounds (Doraswamy & Ramana, 2013).

Material Science and Industrial Applications

- Polymer Synthesis : The compound is utilized in the synthesis of conjugated polymers like poly(3-hexylthiophene), demonstrating its role in material science and polymer chemistry (Shih et al., 2018).

- Fluorescent Biomarkers Development : It's used in producing fluorescent biomarkers from industrial waste, contributing to environmental health and green chemistry practices (Pelizaro et al., 2019).

Safety and Hazards

The safety information for 3-(3-Bromophenyl)propan-1-ol indicates that it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H332, and H335 .

Propriétés

IUPAC Name |

3-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLHIYBVSFUPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596252 | |

| Record name | 3-(3-Bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65537-54-4 | |

| Record name | 3-(3-Bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)

![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)

![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)

![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)

![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)